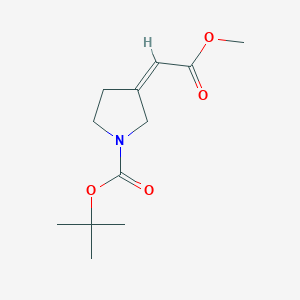

(Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Description

(Z)-tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a methoxy-oxoethylidene substituent. This compound exhibits E/Z isomerism due to the ethylidene double bond, with synthetic procedures yielding a 1:1 E/Z ratio . It is typically a yellow liquid, synthesized via a Wittig or Horner-Wadsworth-Emmons reaction using 1-Boc-3-pyrrolidinone as a starting material, achieving an 83.3% yield .

Properties

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJTHNTAJWMEW-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C/C(=O)OC)/C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by the addition of tert-butyl 2-bromoacetate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Research Findings and Implications

Isomerism Challenges : The 1:1 E/Z ratio of the target compound complicates its use in enantioselective synthesis, necessitating advanced separation techniques .

Ring-Size Dependency : Smaller rings (azetidine) favor lower melting points and higher volatility, whereas larger rings (piperidine) enhance crystallinity .

Commercial Viability : The discontinuation of the Z-isomer underscores the importance of stabilizing such compounds through formulation or derivatization .

Biological Activity

(Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molar mass of approximately 241.28 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a pharmaceutical intermediate for synthesizing various bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molar Mass | 241.28 g/mol |

| CAS Number | 441773-67-7 |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's pyrrolidine ring and the methoxy group contribute to its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Inhibition of Enzyme Activity

Pyrrolidine-based compounds have been identified as effective inhibitors of various enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibitory effects on protein tyrosine phosphatases (PTPs) and other kinases, which play crucial roles in cancer progression and other diseases . The specific inhibitory profile of this compound remains to be fully elucidated.

Case Studies

- Anticancer Effects : A study involving structurally related compounds demonstrated significant cytotoxicity against MCF7 breast cancer cells, with IC50 values indicating potent activity. The mechanism was linked to apoptosis and disruption of the cell cycle, suggesting that this compound may exhibit similar effects .

- Enzyme Inhibition : Research on pyrrolidine derivatives has shown their ability to inhibit specific kinases involved in inflammatory responses. This suggests a potential application for this compound in treating inflammatory diseases .

Research Recommendations

Further studies are required to explore the full range of biological activities associated with this compound. Key areas for investigation include:

- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure influence biological activity.

Potential Applications

Given its promising biological profile, this compound could be further developed as:

- Anticancer Agent : Targeting specific cancer types based on its mechanism of action.

- Anti-inflammatory Drug : Leveraging its enzyme inhibition properties for inflammatory conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.